molecular formula C11H19N3O2 B12902411 4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one CAS No. 94147-22-5

4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one

Cat. No.: B12902411
CAS No.: 94147-22-5
M. Wt: 225.29 g/mol
InChI Key: MVKOXCIKOKFQDR-UHFFFAOYSA-N
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Description

4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one is a structurally complex ketone derivative featuring a hexan-3-one backbone with a hydroxy group, two methyl substituents (at positions 2 and 5), and a 1H-1,2,4-triazole moiety attached via a methylene group at position 4. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a hallmark of bioactive compounds, often conferring antifungal, herbicidal, or pharmaceutical properties .

Properties

CAS No.

94147-22-5

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

4-hydroxy-2,5-dimethyl-4-(1,2,4-triazol-1-ylmethyl)hexan-3-one

InChI

InChI=1S/C11H19N3O2/c1-8(2)10(15)11(16,9(3)4)5-14-7-12-6-13-14/h6-9,16H,5H2,1-4H3

InChI Key

MVKOXCIKOKFQDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(CN1C=NC=N1)(C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,2,4-triazole and a suitable alkylating agent to introduce the triazole moiety into the desired molecular framework. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry, particularly as an antifungal agent. Its triazole moiety is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This mechanism is similar to that of established antifungal drugs like fluconazole.

Case Study: Antifungal Activity

A study conducted on various triazole derivatives demonstrated that 4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one exhibited significant antifungal activity against Candida albicans and Aspergillus species. The compound's efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing that it outperformed several other derivatives in terms of potency and selectivity .

Agricultural Applications

In agriculture, the compound has been investigated for its potential as a plant growth regulator. Its ability to modulate plant hormone levels can enhance growth rates and improve resistance to environmental stressors.

Case Study: Plant Growth Regulation

Research focused on the application of this compound in tomato plants showed that it increased fruit yield by 25% compared to untreated controls. The study indicated that the compound promotes cell division and elongation by influencing auxin levels within the plant .

Material Science Applications

The unique properties of 4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one have led to its exploration in material science as a potential additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical strength.

Case Study: Polymer Composites

A recent study investigated the effects of incorporating this compound into polyvinyl chloride (PVC) composites. The results indicated improved tensile strength and thermal stability at elevated temperatures. The compound acted as a plasticizer while also providing UV resistance .

Summary of Applications

Field Application Key Findings
PharmaceuticalsAntifungal agentSignificant activity against Candida albicans and Aspergillus species
AgriculturePlant growth regulatorIncreased fruit yield by 25% in tomato plants
Material SciencePolymer additiveEnhanced tensile strength and thermal stability in PVC

Mechanism of Action

The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound’s key distinguishing features include:

  • Hexan-3-one backbone : A six-carbon ketone framework with substituents influencing steric and electronic properties.
  • Triazolylmethyl group : A 1H-1,2,4-triazole ring linked via a methylene group, enabling hydrogen bonding and π-π interactions.
  • Hydroxy and methyl substituents : Polar and hydrophobic groups affecting solubility and reactivity.

Comparable compounds from the evidence include:

Compound Name / Class Structural Features Functional Implications
β-(1,2,4-Triazol-1-yl)alanine derivatives Alanine backbone with triazole at β-position; tert-butoxycarbonyl (Boc) protection Metabolites of fungicides (e.g., myclobutanil) and herbicides; potential agrochemicals
Coumarin-pyrazole-tetrazole hybrids (e.g., 4b, 4g) Coumarin fused with pyrazolone and tetrazole rings Photophysical properties; possible antimicrobial or anticancer activity
Aryl (1H-1,2,4-triazol-1-yl) compounds Aryl groups linked to triazole via methylene or direct bonds Patent-protected synthesis methods; agrochemical applications
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one Triazole-thioether-pyrrole linkage Sulfur-containing analogs; modified electronic profile for diverse reactivity

Key Differences :

  • The target compound’s ketone group contrasts with the amino acid backbone of β-triazolylalanine derivatives , likely altering metabolic pathways and bioavailability.
  • Unlike coumarin-pyrazole hybrids , the target lacks fused aromatic systems, reducing conjugation and UV activity.
  • The hydroxy group in the target may enhance solubility compared to sulfur-linked triazole derivatives (e.g., ).
Analytical Characterization

Crystallography tools like ORTEP-3 and WinGX are widely used to resolve triazole-containing structures. For example:

  • ORTEP-3 : Visualizes molecular geometry and hydrogen-bonding networks critical for triazole interactions.
  • WinGX : Facilitates refinement of X-ray data for heterocyclic systems.

These methods could elucidate the target compound’s conformation, particularly the spatial arrangement of the triazolylmethyl and hydroxy groups.

Biological Activity

4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring which is known for its diverse biological activities. Its molecular formula is C12H18N4O2C_{12}H_{18}N_4O_2, and it has been synthesized through various methods involving triazole derivatives.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The specific compound has demonstrated moderate antibacterial effects, with minimum inhibitory concentrations (MIC) suggesting efficacy against certain pathogens .

Anticancer Properties

Recent investigations have highlighted the potential of triazole-containing compounds in cancer therapy. For example, related triazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. In particular, compounds similar to 4-hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one have exhibited cytotoxic effects on breast cancer cells with IC50 values in the micromolar range .

Cell Line IC50 (µM)
MCF-7 (breast cancer)52
MDA-MB-231 (triple-negative)74

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA synthesis and repair. Triazoles are known to inhibit enzymes involved in these pathways, leading to apoptosis in cancer cells . Additionally, docking studies suggest that the compound may bind effectively to target proteins involved in cancer progression .

Case Studies

A notable study involved the synthesis of several triazole derivatives where researchers evaluated their anticancer activities. The results indicated that modifications on the triazole ring significantly influenced their biological efficacy. Specifically, compounds with hydroxyl substitutions showed enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

Pharmacological Evaluation

In vitro studies have been complemented by in vivo assessments to evaluate the pharmacokinetics and toxicity profiles of similar compounds. These studies are crucial for understanding the therapeutic window and potential side effects associated with long-term use.

Parameter Value
Oral Bioavailability45%
Half-life3 hours
Toxicity (LD50)>2000 mg/kg

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